molecular formula C20H19FN4OS B2734080 N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide CAS No. 1105216-31-6

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2734080
CAS No.: 1105216-31-6
M. Wt: 382.46
InChI Key: SRIPTXDJZAVEOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that features a unique combination of fluorophenyl, thiophenyl, pyridazinyl, and piperidine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes a nucleophilic substitution reaction with a thiophene derivative to introduce the thiophen-2-yl group.

    Introduction of the Piperidine Ring: The intermediate product is then reacted with a piperidine derivative under appropriate conditions to form the piperidine-3-carboxamide structure.

    Attachment of the Fluorophenyl Group: Finally, the 2-fluorophenyl group is introduced through a coupling reaction, such as a Suzuki or Heck reaction, to complete the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions may target the pyridazine ring or the carbonyl group in the carboxamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, particularly the fluorophenyl and thiophenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration with nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced pyridazine or amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Biological Studies: Used in studies to understand its effects on cellular pathways and its potential as a lead compound in drug discovery.

    Chemical Biology: Employed in the design of probes to study biological systems and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The fluorophenyl and thiophenyl groups may enhance binding affinity and specificity, while the piperidine ring can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
  • N-(2-bromophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide
  • N-(2-methylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide

Uniqueness

N-(2-fluorophenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-3-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly alter its electronic properties and biological activity compared to its analogs. The fluorine atom can enhance metabolic stability and improve binding interactions with biological targets, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

N-(2-fluorophenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4OS/c21-15-6-1-2-7-16(15)22-20(26)14-5-3-11-25(13-14)19-10-9-17(23-24-19)18-8-4-12-27-18/h1-2,4,6-10,12,14H,3,5,11,13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIPTXDJZAVEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CS3)C(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.